

Application Notes and Protocols: Synthesis of (But-3-en-2-yl)thiourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (But-3-EN-2-YL)thiourea

Cat. No.: B15274110

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Abstract

This document provides a comprehensive protocol for the synthesis of **(But-3-en-2-yl)thiourea** from but-3-en-2-amine and carbon disulfide. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol offers a straightforward and efficient method for the preparation of a specific unsaturated thiourea derivative, which can be a valuable building block for further molecular exploration. Detailed safety precautions, experimental procedures, purification methods, and characterization techniques are described.

Introduction

Thiourea and its derivatives are a class of organic compounds with the general formula $(R^1R^2N)(R^3R^4N)C=S$. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of novel thiourea derivatives is a key area of research in the development of new therapeutic agents. The title compound, **(But-3-en-2-yl)thiourea**, incorporates a reactive butenyl group, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. The protocol described herein adapts a well-established one-pot synthesis method involving the reaction of an amine with carbon disulfide.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the estimated properties of the product is provided in Table 1.

Table 1: Physicochemical Data of Reactants and Product

Compound	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm³)	Hazards
But-3-en-2-amine	C ₄ H ₉ N	71.12	63	0.720	Highly flammable, Corrosive, Harmful if swallowed[3]
Carbon Disulfide	CS ₂	76.14	46.2	1.266	Highly flammable, Toxic, Reproductive hazard[4][5]
(But-3-en-2-yl)thiourea	C ₅ H ₁₀ N ₂ S	130.21 (Estimated)	Decomposes (Estimated)	N/A	Irritant, Harmful (Assumed)

Experimental Protocol

Materials and Reagents

- But-3-en-2-amine (≥98% purity)
- Carbon disulfide (≥99% purity)
- Ethanol (95%)
- Deionized water

- Hydrochloric acid (concentrated)
- Sodium hydroxide (for neutralization)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Safety Precautions

- But-3-en-2-amine is a highly flammable and corrosive liquid.^[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
- Carbon disulfide is extremely flammable and toxic.^{[4][5][6][7][8]} It has a very low flash point and can be ignited by hot surfaces. All work with carbon disulfide must be conducted in a fume hood, away from any potential ignition sources. Use non-sparking tools and ensure proper grounding of equipment.
- The reaction should be performed in a well-ventilated fume hood.
- Have appropriate spill kits and fire extinguishers readily available.

Synthesis Procedure

This protocol is adapted from general procedures for the synthesis of thioureas from amines and carbon disulfide.^{[1][2]}

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add but-3-en-2-amine (7.12 g, 0.1 mol) and 50 mL of 95% ethanol.
- **Addition of Carbon Disulfide:** While stirring the amine solution, slowly add carbon disulfide (7.61 g, 0.1 mol) dropwise using a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture between 20-30°C using a water bath if necessary.
- **Reaction:** After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

- Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Slowly add 50 mL of deionized water to the flask.
 - Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This step helps to remove any unreacted amine.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with 50 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude **(But-3-en-2-yl)thiourea** can be purified by recrystallization.

- Dissolve the crude product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified crystals in a vacuum oven at a low temperature.

Quantitative Data Summary

Table 2: Summary of Reaction Parameters

Parameter	Value
Molar Ratio (Amine:CS ₂)	1:1
Reaction Temperature	Room Temperature (initial), then Reflux (~78°C)
Reaction Time	6 hours (2h at RT, 4h at reflux)
Solvent	95% Ethanol
Expected Yield	70-85% (based on similar syntheses)

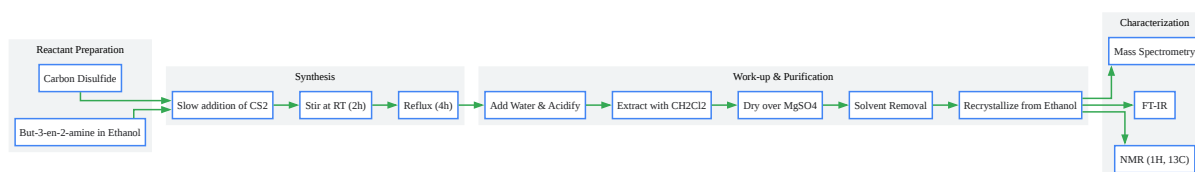
Characterization

The structure and purity of the synthesized **(But-3-en-2-yl)thiourea** can be confirmed by various analytical techniques:

- ¹H NMR Spectroscopy:** Expected signals would include peaks for the vinyl protons, the methine proton adjacent to the nitrogen, the methyl protons, and the N-H protons of the thiourea group. The chemical shifts of the N-H protons are typically broad and can vary depending on the solvent and concentration.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- ¹³C NMR Spectroscopy:** The most characteristic signal would be the thiocarbonyl (C=S) carbon, which typically appears in the range of 178-184 ppm.[\[9\]](#)
- FT-IR Spectroscopy:** Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C=C stretching (around 1640 cm⁻¹).
- Mass Spectrometry:** To confirm the molecular weight of the product.

Visualizations

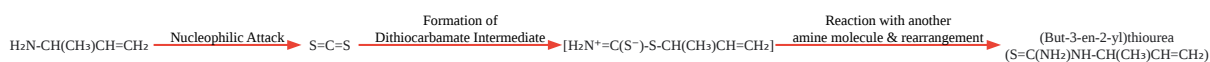
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **(But-3-en-2-yl)thiourea**.

Proposed Reaction Mechanism



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Caption: Proposed mechanism for thiourea formation from an amine and carbon disulfide.

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